N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-5-carboxamide
Description
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-5-carboxamide is a synthetic heterocyclic compound featuring a tetrahydrocarbazole core fused with an indole-carboxamide moiety. The carbazole ring is substituted with a methoxy group at the 6-position, while the indole component includes a methyl group at the 1-position and a carboxamide linkage at the 5-position.
Properties
Molecular Formula |
C23H23N3O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methylindole-5-carboxamide |
InChI |
InChI=1S/C23H23N3O2/c1-26-11-10-14-12-15(6-9-21(14)26)23(27)25-20-5-3-4-17-18-13-16(28-2)7-8-19(18)24-22(17)20/h6-13,20,24H,3-5H2,1-2H3,(H,25,27) |
InChI Key |
RBQVQXPZTMYWBU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Carbazole Core: The initial step involves the synthesis of the carbazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Indole Formation: The indole moiety is synthesized separately and then coupled with the carbazole derivative. This step often involves the use of palladium-catalyzed cross-coupling reactions.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the indole-carboxylic acid with an amine derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of automated synthesis and purification systems can streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives, potentially altering the compound’s pharmacological properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s chemical and biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biological studies to understand its interaction with various biomolecules.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry: It is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity. For example, it could inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. Additionally, it may interact with neurotransmitter receptors, exerting neuroprotective effects.
Comparison with Similar Compounds
The compound is structurally related to several classes of carbazole- and indole-based analogs. Below is a detailed comparison of its key structural and functional attributes with those of similar compounds, supported by experimental data from diverse sources.
Structural Analogues with Modified Substituents
Key Observations :
- Core Modifications : Replacing the pyridine ring in GSK983 with an indole-carboxamide (as in the target compound) introduces steric and electronic differences, which could alter target selectivity .
- Synthetic Accessibility : Compound 63 demonstrates the feasibility of introducing sulfonamide and aryl carbonyl groups to the carbazole core, suggesting routes for further functionalization of the target compound .
Indole-Carboxamide Derivatives
Key Observations :
- Functional Group Impact : The target compound’s carboxamide linkage at the indole 5-position is shared with analogs like Compound 15 and 43, but its tetrahydrocarbazole moiety distinguishes it from simpler aryl-substituted derivatives .
- Biological Potential: Piperazine-containing analogs (e.g., Compound 15) demonstrate enhanced selectivity in vitro, suggesting that similar modifications to the target compound could optimize activity .
Tetrahydro-β-Carboline Hybrids
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
